5-Bromobenzo[c]isothiazole
Overview
Description
5-Bromobenzo[c]isothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
5-Bromobenzo[c]isothiazole is a derivative of the isothiazole class of compounds . Isothiazoles are known to interact with a wide range of biological targets due to the unique properties of the two electronegative heteroatoms in a 1,2-relationship . .
Mode of Action
Isothiazoles, in general, are known to undergo a wide range of selective transformations involving the isothiazole heterocycle . This suggests that this compound may interact with its targets through similar mechanisms, leading to changes in the biological system.
Biochemical Pathways
Isothiazoles are known to have high biological activity and can be used as effective new drugs and plant protection chemicals . This suggests that this compound may affect multiple biochemical pathways, leading to downstream effects.
Result of Action
Some representatives of isothiazoles have proven to be synergists of bioactive substances, which opens the way to lower the doses of drugs used and is especially important in cancer chemotherapy . This suggests that this compound may have similar effects.
Action Environment
It is known that the chemical properties of isothiazoles can be influenced by environmental conditions , suggesting that similar factors may also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
5-Bromobenzo[c]isothiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . These interactions are facilitated by the delocalization of π-electrons in the thiazole ring, which enhances its reactivity. Enzymes such as cytochrome P450 may metabolize this compound, leading to the formation of reactive intermediates that can further interact with cellular proteins and nucleic acids .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit the activity of certain kinases, leading to alterations in signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting cellular proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine, leading to enzyme inhibition . This inhibition can disrupt metabolic pathways and cellular processes. Furthermore, this compound may activate or repress gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, such as sustained inhibition of enzyme activity or prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological activity is detected .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or oxidized metabolites . These metabolites may further participate in conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound may utilize organic anion transporters or multidrug resistance proteins to enter and exit cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration . The localization of this compound can determine its biological effects and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzo[c]isothiazole typically involves the cyclization of appropriate precursors. One common method is the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers using sulfur sources such as sodium sulfide . Another method involves the Rhodium(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed approaches due to their efficiency and ability to handle large-scale synthesis. These methods include the use of palladium or rhodium catalysts to facilitate the formation of the isothiazole ring .
Chemical Reactions Analysis
Types of Reactions: 5-Bromobenzo[c]isothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
Cross-Coupling Reactions: Utilizing palladium or other transition metal catalysts, this compound can participate in cross-coupling reactions to form more complex molecules.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at positions activated by the isothiazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium sulfide and other nucleophiles.
Cross-Coupling Reactions: Palladium catalysts, along with ligands and bases, are typically used.
Electrophilic Substitution: Reagents such as halogens and acids are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted isothiazoles.
Cross-Coupling Reactions: Biaryl compounds and other complex structures.
Electrophilic Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Bromobenzo[c]isothiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzo[c]isothiazole: Lacks the bromine substituent but shares the core structure.
5-Chlorobenzo[c]isothiazole: Similar structure with a chlorine atom instead of bromine.
Benzo[d]isothiazole: Isomeric compound with a different arrangement of the sulfur and nitrogen atoms
Uniqueness: 5-Bromobenzo[c]isothiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2,1-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRILMBPXSZJAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590263 | |
Record name | 5-Bromo-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20712-07-6 | |
Record name | 5-Bromo-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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